2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide
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Overview
Description
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines elements of pyrimidine and indole. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .
Chemical Reactions Analysis
Types of Reactions
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl}-N-(3-(trifluoromethyl)benzyl)acetamide
- 2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenyl-2-butanyl)acetamide
Uniqueness
What sets 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-propoxyphenyl)methyl]acetamide apart is its unique combination of pyrimidine and indole structures, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-propoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-2-11-29-16-9-7-15(8-10-16)12-23-19(27)13-26-14-24-20-17-5-3-4-6-18(17)25-21(20)22(26)28/h3-10,14,25H,2,11-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHPOTWMUTYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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